Cas no 2138202-09-0 (1H-Pyrazole-4-carboxylic acid, 1-cyclopropyl-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-)

1H-Pyrazole-4-carboxylic acid, 1-cyclopropyl-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, is a specialized heterocyclic compound featuring a pyrazole core functionalized with a cyclopropyl group and an Fmoc-protected amino moiety. This structure makes it valuable in peptide synthesis and medicinal chemistry, where the Fmoc group serves as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions. The cyclopropyl substituent enhances steric and electronic properties, potentially influencing binding affinity in target interactions. Its carboxylic acid functionality allows for further derivatization, facilitating its use as a building block in drug discovery and bioconjugation. The compound is typically handled under standard laboratory conditions, ensuring compatibility with solid-phase synthesis protocols.
1H-Pyrazole-4-carboxylic acid, 1-cyclopropyl-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- structure
2138202-09-0 structure
Product name:1H-Pyrazole-4-carboxylic acid, 1-cyclopropyl-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
CAS No:2138202-09-0
MF:C22H19N3O4
MW:389.403965234756
CID:5279984

1H-Pyrazole-4-carboxylic acid, 1-cyclopropyl-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylic acid, 1-cyclopropyl-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
    • Inchi: 1S/C22H19N3O4/c26-21(27)18-11-23-25(13-9-10-13)20(18)24-22(28)29-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,11,13,19H,9-10,12H2,(H,24,28)(H,26,27)
    • InChI Key: YFBBNKPTLOWDBO-UHFFFAOYSA-N
    • SMILES: N1(C2CC2)C(NC(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)=C(C(O)=O)C=N1

1H-Pyrazole-4-carboxylic acid, 1-cyclopropyl-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-694841-0.5g
1-cyclopropyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-4-carboxylic acid
2138202-09-0 95.0%
0.5g
$1742.0 2025-03-12
Enamine
EN300-694841-1.0g
1-cyclopropyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-4-carboxylic acid
2138202-09-0 95.0%
1.0g
$1815.0 2025-03-12
Enamine
EN300-694841-0.1g
1-cyclopropyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-4-carboxylic acid
2138202-09-0 95.0%
0.1g
$1597.0 2025-03-12
Enamine
EN300-694841-10.0g
1-cyclopropyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-4-carboxylic acid
2138202-09-0 95.0%
10.0g
$7803.0 2025-03-12
Enamine
EN300-694841-5.0g
1-cyclopropyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-4-carboxylic acid
2138202-09-0 95.0%
5.0g
$5262.0 2025-03-12
Enamine
EN300-694841-0.25g
1-cyclopropyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-4-carboxylic acid
2138202-09-0 95.0%
0.25g
$1670.0 2025-03-12
Enamine
EN300-694841-2.5g
1-cyclopropyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-4-carboxylic acid
2138202-09-0 95.0%
2.5g
$3556.0 2025-03-12
Enamine
EN300-694841-0.05g
1-cyclopropyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-4-carboxylic acid
2138202-09-0 95.0%
0.05g
$1525.0 2025-03-12

Additional information on 1H-Pyrazole-4-carboxylic acid, 1-cyclopropyl-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

Recent Advances in the Study of 1H-Pyrazole-4-carboxylic acid, 1-cyclopropyl-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (CAS: 2138202-09-0)

The compound 1H-Pyrazole-4-carboxylic acid, 1-cyclopropyl-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, with the CAS number 2138202-09-0, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrazole core and fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and peptide-based therapeutics.

Recent studies have focused on the synthesis and optimization of this compound, leveraging its structural features to enhance binding affinity and selectivity toward specific biological targets. The Fmoc group, in particular, plays a critical role in protecting the amino functionality during solid-phase peptide synthesis (SPPS), making this compound a valuable intermediate in the production of peptide drugs. Researchers have also explored its utility in fragment-based drug discovery (FBDD), where its modular structure allows for rapid diversification and optimization of lead compounds.

One of the most notable findings in recent literature is the application of 1H-Pyrazole-4-carboxylic acid derivatives in targeting protein-protein interactions (PPIs). PPIs are often considered challenging targets due to their large and flat binding surfaces. However, the rigid pyrazole scaffold and the cyclopropyl moiety of this compound have been shown to provide the necessary structural rigidity and hydrophobicity to disrupt these interactions effectively. Preliminary in vitro studies have demonstrated inhibitory activity against several disease-relevant PPIs, including those involved in cancer and inflammatory pathways.

In addition to its therapeutic potential, the compound has also been investigated for its role in chemical biology tools. For instance, its Fmoc-protected amino group has been utilized in the development of activity-based probes (ABPs) for profiling enzyme activity in complex biological samples. These probes enable researchers to gain insights into enzyme function and dynamics, facilitating the identification of new drug targets and biomarkers.

Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural optimization and preclinical testing. Nevertheless, the growing body of research on 1H-Pyrazole-4-carboxylic acid, 1-cyclopropyl-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, underscores its versatility and potential as a cornerstone in drug discovery and chemical biology.

In conclusion, the latest research on CAS 2138202-09-0 highlights its multifaceted applications in medicinal chemistry and chemical biology. Its unique structural features and functional versatility make it a valuable tool for both therapeutic development and basic research. Future studies are expected to delve deeper into its mechanistic insights and translational potential, paving the way for innovative treatments in various disease areas.

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